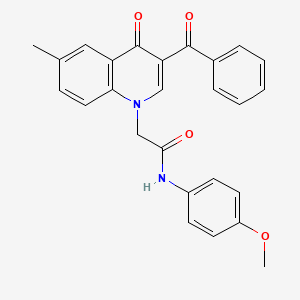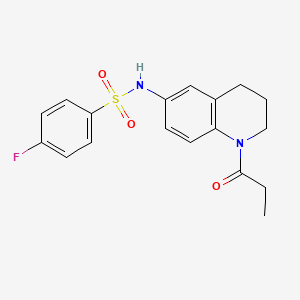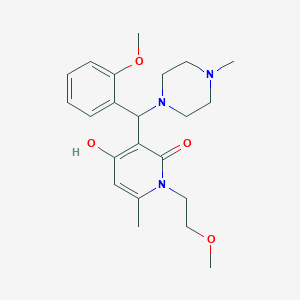
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, also known as BM-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BM-4 belongs to the class of quinoline derivatives and has shown promising results in various studies due to its unique chemical structure and properties.
Scientific Research Applications
Synthesis and Characterization
The synthesis of complex quinoline derivatives, including structures similar to 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, has been a subject of interest due to their potential biological activities. For example, studies have explored the synthesis and biological activity of furoquinolines, highlighting methods to obtain various quinoline derivatives with potential anti-inflammatory and antitumor properties (Sharada, Ratna, & Rao, 1987). Similarly, research on the synthesis and X-ray analysis of isomeric compounds related to benzo[de]isoquinoline-1,3-dione underlines the importance of structural characterization in understanding the compound's properties and potential applications (Lu & He, 2012).
Biological Activity
Quinoline derivatives exhibit a wide range of biological activities. For instance, some novel 3-benzyl-4(3H)quinazolinone analogues have shown remarkable antitumor activity, demonstrating the potential of quinoline derivatives in cancer therapy (Al-Suwaidan et al., 2016). Another study on chloroacetamide herbicides and their metabolites in human and rat liver microsomes provides insights into the metabolism of compounds with similar structures, highlighting the relevance of these derivatives in pharmacokinetics and toxicology (Coleman et al., 2000).
Structural and Chemical Properties
Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides sheds light on the chemical behavior and interaction of quinoline derivatives, offering a basis for exploring their applications in material science and drug development (Karmakar, Sarma, & Baruah, 2007).
properties
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-17-8-13-23-21(14-17)26(31)22(25(30)18-6-4-3-5-7-18)15-28(23)16-24(29)27-19-9-11-20(32-2)12-10-19/h3-15H,16H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAVZWZYRFUJMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B2388003.png)

![5-(4-Benzylpiperidin-1-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2388007.png)


![N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2388011.png)
![2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2388012.png)
![methyl {2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2388013.png)



